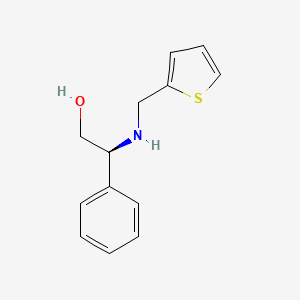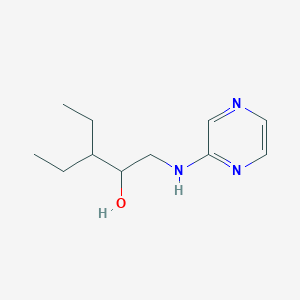
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol, also known as PTE, is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of β-adrenergic receptor antagonists, which are widely used in the treatment of hypertension, angina, and heart failure.
Mécanisme D'action
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol acts as a β-adrenergic receptor antagonist by binding to the receptor and blocking the binding of endogenous agonists such as epinephrine and norepinephrine. This results in the inhibition of the downstream signaling pathway, which leads to the physiological effects of (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol. (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol also has antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and migration, the improvement of insulin sensitivity and glucose uptake, and the reduction of myocardial infarct size and improvement of cardiac function. (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol also has antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol in lab experiments is its specificity for the β-adrenergic receptor, which allows for targeted manipulation of the receptor signaling pathway. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders. However, one limitation of using (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol in lab experiments is its relatively low potency compared to other β-adrenergic receptor antagonists. Another limitation is the lack of data on its pharmacokinetics and toxicity, which limits its clinical translation.
Orientations Futures
Future research on (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol should focus on improving its potency and selectivity for the β-adrenergic receptor, as well as its pharmacokinetics and toxicity profile. Further investigation into its therapeutic potential in neurological disorders and other diseases should also be explored. Additionally, the development of (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol analogs with improved properties may lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol involves the reaction of (S)-2-amino-1-phenylethanol with 2-bromo-1-(thiophen-2-yl)methanone in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol as a racemic mixture. The enantiomerically pure form of (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol can be obtained by using chiral reagents or by resolving the racemic mixture using chiral chromatography.
Applications De Recherche Scientifique
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular disorders. In cancer research, (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol has been shown to inhibit the growth and migration of cancer cells by blocking the β-adrenergic receptor signaling pathway. In diabetes research, (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol has been found to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cardiovascular research, (2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol has been demonstrated to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Propriétés
IUPAC Name |
(2S)-2-phenyl-2-(thiophen-2-ylmethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-10-13(11-5-2-1-3-6-11)14-9-12-7-4-8-16-12/h1-8,13-15H,9-10H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDUEYXMXAKRI-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-(hydroxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6628905.png)
![[3-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenyl]methanol](/img/structure/B6628913.png)
![[3-[(Thiophen-2-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628917.png)


![2-(4-methylpyrazol-1-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6628931.png)

![N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B6628944.png)




![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)